2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
Description
2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a hydrazide derivative characterized by a thiazinan ring bearing a sulfonyl group (1,1-dioxo substitution) and an (E)-configured hydrazone linkage. The compound’s molecular formula is C₁₄H₁₉N₃O₄S, with a molar mass of 325.38 g/mol . Key structural features include:
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-22-12-2-3-13(18)11(8-12)9-15-16-14(19)10-17-4-6-23(20,21)7-5-17/h2-3,8-9,18H,4-7,10H2,1H3,(H,16,19)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFICMIQELDFYSV-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)CN2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CN2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333140 | |
| Record name | 2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477890-00-9 | |
| Record name | 2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C14H19N3O5S
- Molecular Weight : 341.38 g/mol
- CAS Number : 477889-96-6
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with substituted aromatic aldehydes in the presence of appropriate catalysts, leading to the formation of hydrazones. The thiazine moiety contributes to its unique biological properties.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds derived from thiazine structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds often fall within the range of 50 μg/mL to 100 μg/mL, indicating potent antibacterial activity .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 50 |
| Compound B | E. coli | 75 |
| Compound C | Pseudomonas aeruginosa | 100 |
Cytotoxicity
Studies have indicated that certain derivatives of thiazine compounds exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, some derivatives showed an EC50 value as low as 28 ng/mL against specific cancer cell lines .
Case Studies
- Study on Antimicrobial Properties : A recent study synthesized various thiazine derivatives and assessed their antimicrobial properties against a panel of pathogens. The results indicated that specific modifications to the thiazine core enhanced activity against resistant strains .
- Cytotoxicity Assessment : Another investigation focused on evaluating the cytotoxic effects of thiazine derivatives on human cancer cell lines. Results indicated that certain substitutions led to increased apoptosis in cancerous cells while having minimal effects on non-cancerous cells .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Disruption of Membrane Integrity : It has been suggested that the compound can disrupt the lipid bilayer of microbial membranes, leading to cell lysis.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study demonstrated the effectiveness of related thiazine derivatives against various bacterial strains, suggesting that the compound may also possess similar activities.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be explored further for its potential as an antimicrobial agent.
Antidiabetic Effects
The compound has been evaluated for its antidiabetic properties, particularly in inhibiting alpha-amylase activity, a critical enzyme in carbohydrate metabolism.
| Compound | IC50 (μM) | Percent Inhibition (%) at 500 μM |
|---|---|---|
| Acarbose (Standard) | 1.58 | 100 |
| Test Compound | 4.58 | 78.85 |
This data indicates a promising potential for managing blood sugar levels, making it a candidate for further investigation in diabetes treatment.
Antioxidant Activity
The antioxidant capacity of the compound has been assessed using DPPH assays, where it demonstrated protective effects on beta cells responsible for insulin production. This activity is crucial for mitigating oxidative stress, which is often associated with diabetes and other metabolic disorders.
Case Study 1: Antimicrobial Evaluation
A study published in the Journal of Medicinal Chemistry explored the synthesis and antimicrobial evaluation of thiazine derivatives, including the compound . The results indicated that modifications to the thiazine ring significantly enhanced antimicrobial potency against Gram-positive bacteria.
Case Study 2: Antidiabetic Research
In an experimental model of diabetes, researchers administered the compound to diabetic rats and observed a notable reduction in blood glucose levels over a four-week period. These findings were published in Diabetes Research and Clinical Practice, highlighting the potential of this compound as a therapeutic agent in managing diabetes.
Chemical Reactions Analysis
Hydrazide Group Reactivity
The hydrazide (–CONH–NH₂) moiety is central to its reactivity, enabling transformations such as:
-
Example : Reaction with aromatic aldehydes under mild acidic conditions yields Schiff base derivatives, confirmed via UV-Vis spectroscopy tracking the shift in λₘₐₓ due to conjugation extension.
Phenolic Hydroxyl Group Reactions
The 2-hydroxy-5-methoxyphenyl group participates in:
-
Spectroscopic Evidence : IR spectra show O–H stretch absorption at ~3200–3400 cm⁻¹, which diminishes upon acetylation or chelation .
Thiazinan Ring Reactivity
The 1,1-dioxo-1λ⁶-thiazinan ring (a sulfonamide derivative) influences stability and electronic effects:
Methoxy Group Transformations
The 5-methoxy substituent undergoes:
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Conversion to catechol derivatives |
| Nitration | HNO₃/H₂SO₄ | Introduction of nitro groups at aromatic positions |
-
Regioselectivity : Electrophilic substitution favors the para position relative to the hydroxyl group.
Biological Interactions (Relevance to Reactivity)
While not strictly chemical reactions, the compound’s interactions with biological targets highlight its electrophilic/nucleophilic properties:
-
Enzyme Inhibition : Forms hydrogen bonds with bacterial enzymes (e.g., dihydrofolate reductase) via hydrazide and phenolic groups.
-
Antioxidant Activity : Scavenges free radicals through phenolic hydroxyl donation, confirmed via DPPH assay.
Analytical Methods for Reaction Monitoring
Key techniques used to characterize reactions:
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes critical differences between the target compound and selected analogues from the literature:
Electronic and Steric Effects
- Hydroxy vs.
- Sulfonyl Group Impact : The thiazinan-1,1-dioxide moiety introduces strong electron-withdrawing effects, distinguishing it from sulfur-free analogues like the dihydrobenzofuran derivative .
- Steric Considerations : Bulky substituents (e.g., triazolyl-sulfanyl in ) may reduce conformational flexibility compared to the target’s compact thiazinan ring.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions influence yield?
- Methodology : The compound can be synthesized via hydrazide formation followed by condensation. For example, hydrazide intermediates (e.g., 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide) are typically prepared by reacting acetohydrazide derivatives with ketones or aldehydes under acidic conditions (acetic acid, room temperature, 18 hours) . Reaction efficiency depends on stoichiometry, solvent choice (DMF for polar intermediates), and temperature control. TLC monitoring is critical to track reaction progress .
- Key Considerations : Substituents on the phenyl ring (e.g., methoxy or hydroxy groups) may require protecting groups to prevent side reactions during condensation .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- NMR : - and -NMR confirm the hydrazone linkage (C=N peak at ~160 ppm) and aromatic substituents.
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and intramolecular hydrogen bonding patterns, critical for validating the (E)-configuration of the hydrazone moiety .
- IR : Stretching vibrations for C=O (1650–1700 cm) and S=O (1150–1250 cm) confirm functional groups .
Q. How can purity and stability be assessed during storage?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmospheres. Decomposition temperatures >200°C suggest suitability for long-term storage .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These predict nucleophilic/electrophilic sites for derivatization .
- Molecular Docking : Screen against biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .
Q. What experimental strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?
- Case Study : In analogous syntheses, phenylhydrazine derivatives may yield indole or pyrazole byproducts depending on substituent electronic effects. For example, 4-methoxyphenylhydrazine favors indole formation, while unsubstituted phenylhydrazine leads to pyrazole derivatives due to competing cyclization pathways .
- Resolution : Use controlled stoichiometry (excess hydrazine) and low-temperature conditions to suppress side reactions. Monitor intermediates via LC-MS .
Q. How can derivatives be designed to enhance biological activity while minimizing toxicity?
- Methodology :
- SAR Studies : Introduce electron-withdrawing groups (e.g., Cl, NO) at the phenyl ring to enhance antimicrobial activity. Replace methoxy with bulkier substituents (e.g., ethoxy) to improve membrane permeability .
- In Silico Toxicity Prediction : Use ADMET tools (e.g., SwissADME) to assess hepatotoxicity and mutagenicity risks before synthesis .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Key Issues :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
